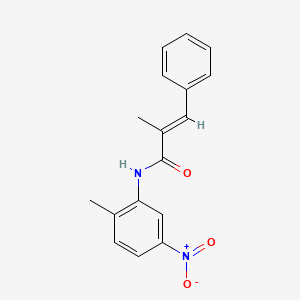
2-methyl-N-(2-methyl-5-nitrophenyl)-3-phenylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-(2-methyl-5-nitrophenyl)-3-phenylacrylamide, also known as MMNPA, is a chemical compound that has been the subject of scientific research due to its potential use in various applications. MMNPA is a yellow crystalline powder that is soluble in organic solvents such as dimethylformamide and chloroform.
Mécanisme D'action
The mechanism of action of 2-methyl-N-(2-methyl-5-nitrophenyl)-3-phenylacrylamide is not fully understood. However, it has been suggested that 2-methyl-N-(2-methyl-5-nitrophenyl)-3-phenylacrylamide may act as a photosensitizer by generating reactive oxygen species upon exposure to light. These reactive oxygen species can then damage cancer cells, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 2-methyl-N-(2-methyl-5-nitrophenyl)-3-phenylacrylamide has low toxicity and does not cause significant damage to healthy cells. However, 2-methyl-N-(2-methyl-5-nitrophenyl)-3-phenylacrylamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-methyl-N-(2-methyl-5-nitrophenyl)-3-phenylacrylamide has also been shown to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-methyl-N-(2-methyl-5-nitrophenyl)-3-phenylacrylamide is its low toxicity, which makes it a promising candidate for use in photodynamic therapy. However, one limitation of 2-methyl-N-(2-methyl-5-nitrophenyl)-3-phenylacrylamide is its low solubility in water, which can make it difficult to use in certain applications.
Orientations Futures
Further research is needed to fully understand the mechanism of action of 2-methyl-N-(2-methyl-5-nitrophenyl)-3-phenylacrylamide and its potential use in various applications. One future direction could be to investigate the use of 2-methyl-N-(2-methyl-5-nitrophenyl)-3-phenylacrylamide as a photosensitizer in combination with other therapies for the treatment of cancer. Another future direction could be to develop methods to improve the solubility of 2-methyl-N-(2-methyl-5-nitrophenyl)-3-phenylacrylamide in water, which could expand its potential applications. Additionally, future research could focus on the synthesis of 2-methyl-N-(2-methyl-5-nitrophenyl)-3-phenylacrylamide derivatives with improved properties.
Méthodes De Synthèse
2-methyl-N-(2-methyl-5-nitrophenyl)-3-phenylacrylamide can be synthesized using a reaction between 2-methyl-5-nitroaniline and phenylacrylic acid. The reaction is carried out in the presence of a catalyst such as phosphorus oxychloride and an organic solvent such as chloroform. The resulting product is then purified by recrystallization. The yield of 2-methyl-N-(2-methyl-5-nitrophenyl)-3-phenylacrylamide is typically around 50%.
Applications De Recherche Scientifique
2-methyl-N-(2-methyl-5-nitrophenyl)-3-phenylacrylamide has been studied for its potential use in various applications such as in the field of organic electronics, as a fluorescent probe for detecting DNA, and as a potential anti-cancer drug. 2-methyl-N-(2-methyl-5-nitrophenyl)-3-phenylacrylamide has also been studied for its potential use as a photosensitizer in photodynamic therapy.
Propriétés
IUPAC Name |
(E)-2-methyl-N-(2-methyl-5-nitrophenyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-12-8-9-15(19(21)22)11-16(12)18-17(20)13(2)10-14-6-4-3-5-7-14/h3-11H,1-2H3,(H,18,20)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTMYRAGRKNIPD-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)/C(=C/C2=CC=CC=C2)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-methyl-N-(2-methyl-5-nitrophenyl)-3-phenylprop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5779316.png)





![1-[(2,4-dimethylphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5779342.png)
![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5779346.png)
![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-fluorophenyl)ethanone](/img/structure/B5779350.png)
![5-(3,4-dimethylphenyl)-4-[4-(2-methoxyphenyl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B5779354.png)

